molecular formula C18H14ClNO3 B2356573 Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate CAS No. 93654-27-4

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate

Cat. No.: B2356573
CAS No.: 93654-27-4
M. Wt: 327.76
InChI Key: YNNAVLGZRMNKDA-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 4th position, and a carboxylate ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Conventional Heating Method: The compound can be synthesized through a Gould-Jacobs reaction, which involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of polyphosphoric acid.

  • Microwave Irradiation Method: Another approach involves using microwave irradiation to accelerate the reaction. This method typically uses diphenyl ether as a solvent and irradiates the reaction mixture at 250°C for 1 hour.

Industrial Production Methods: Industrial production of this compound often involves scaling up the conventional heating method, optimizing reaction conditions to maximize yield and purity, and implementing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, with nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous medium, room temperature.

  • Reduction: LiAlH₄, NaBH₄, ether solvent, low temperature.

  • Substitution: NaOH, KOH, aqueous or alcoholic medium, elevated temperature.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Chloro-substituted quinolines or phenol derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives exhibit a range of biological activities, including antimalarial, antibacterial, and anticancer properties. Medicine: Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate and its derivatives are studied for their potential therapeutic applications in treating various diseases. Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. Generally, quinoline derivatives interact with biological targets such as enzymes, receptors, or DNA. For example, in antimalarial applications, quinoline derivatives inhibit the heme polymerization process in malaria parasites, leading to their death.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate biological responses.

  • DNA: Interacting with DNA to prevent replication or transcription.

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Ethyl 6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate

  • Ethyl 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Uniqueness: Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is unique due to the presence of the chlorine atom at the 6th position, which influences its reactivity and biological activity compared to other quinoline derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-18(22)16-15(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-17(16)21/h3-10H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNAVLGZRMNKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of (2-amino-5-chloro-phenyl)-phenyl-methanone (5 g, 21.58 mmol) and malonic acid diethyl ester (4.565 ml, 30.21 mmol) was added DBU (0.45 ml, 3.02 mmol) under nitrogen and the mixture was stirred at 180-190° C. for 16 h. After cooling, the crude residue was purified by flash column chromatography (100-200 mesh silica, eluting with 50% ethyl acetate in hexane) to afford pure 6-chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester (3.5 g, 49%) as off white solid. LC-MS: 328 (M+H)+.
Quantity
5 g
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reactant
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4.565 mL
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reactant
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0.45 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-chlorobenzophenone (6.93 g), diethyl malonate (7.2 g) and piperidine (0.3 ml) was heated at 170° C. for 4 hours. After cooling, isopropyl ether was added to the mixture to obtain crystals of ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenyl-3-quinolinecarboxylate (7.77 g, 79.3%). The crystals was recrystallized from ethanol to give pale-yellowish needles. mp 223°-224° C.
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
7.2 g
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reactant
Reaction Step One
Quantity
0.3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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